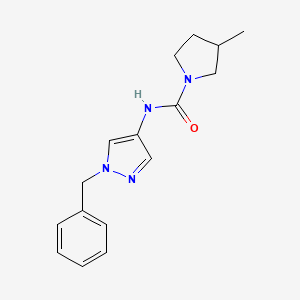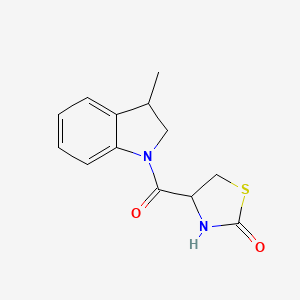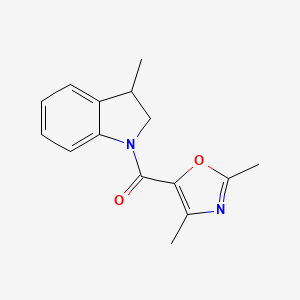![molecular formula C15H26N4 B7585809 3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585809.png)
3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane, commonly known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of diazabicyclo compounds and has been studied for its potential applications in the field of neuroscience.
作用機序
DMCM acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the effects of GABA, which is the primary inhibitory neurotransmitter in the brain. By enhancing the effects of GABA, DMCM can produce sedative and anxiolytic effects.
Biochemical and Physiological Effects:
DMCM has been shown to produce sedative and anxiolytic effects in animal models. It has also been shown to have anticonvulsant properties. DMCM has been used to study the effects of GABA-A receptor modulation on sleep, memory, and learning.
実験室実験の利点と制限
One advantage of using DMCM in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the receptor's function and structure. However, one limitation of using DMCM is its potential toxicity. DMCM can produce sedative and anxiolytic effects at low doses, but at higher doses, it can produce convulsions and respiratory depression.
将来の方向性
There are several future directions for research involving DMCM. One area of research is the development of new ligands for the GABA-A receptor that have a higher selectivity and lower toxicity than DMCM. Another area of research is the study of the effects of GABA-A receptor modulation on different brain regions and circuits. Finally, DMCM can be used to study the effects of GABA-A receptor modulation on different neurotransmitter systems, such as dopamine and serotonin.
合成法
DMCM can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with 2-aminopropane. The final step involves the cyclization of the compound to form DMCM.
科学的研究の応用
DMCM has been used extensively in scientific research as a ligand for the GABA-A receptor. The GABA-A receptor is an important target for drugs that are used to treat anxiety, insomnia, and epilepsy. DMCM has been shown to have a high affinity for the GABA-A receptor and can be used to study the receptor's function and structure.
特性
IUPAC Name |
3-[(1-methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4/c1-12(2)19-13-4-5-14(19)10-18(8-6-13)11-15-16-7-9-17(15)3/h7,9,12-14H,4-6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNLMPQRSPGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CN(CC2)CC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)




![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)
![5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole](/img/structure/B7585812.png)
![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7585829.png)